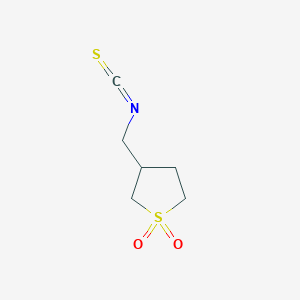

3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide

Description

3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is a sulfolane derivative with the molecular formula C₆H₉NO₂S₂ and a molecular weight of 191.27 g/mol . The compound features a tetrahydrothiophene 1,1-dioxide (sulfolane) core substituted at the 3-position with an isothiocyanate (-N=C=S) functional group via a methyl bridge. Sulfolane itself (tetrahydrothiophene 1,1-dioxide) is a well-known polar aprotic solvent with high thermal stability and a broad liquid range . The introduction of the isothiocyanate group imparts distinct reactivity, enabling applications in organic synthesis, such as forming thiourea derivatives or participating in cycloaddition reactions.

Structurally, the sulfolane ring ensures solubility in polar solvents, while the isothiocyanate group acts as an electrophile, facilitating nucleophilic attacks by amines or thiols. This compound is typically synthesized via substitution reactions, such as the reaction of 3-(chloromethyl)sulfolane with thiocyanate salts, followed by purification via column chromatography .

Properties

IUPAC Name |

3-(isothiocyanatomethyl)thiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c8-11(9)2-1-6(4-11)3-7-5-10/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABOUSHMFZLIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with an appropriate isothiocyanate derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or alcohols can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to tetrahydrothiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis. The compound's ability to act as a potent inhibitor against thymidylate synthase has been documented, with IC50 values ranging from 0.47 to 1.4 µM for various synthesized compounds .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against several bacterial strains. In vitro studies reveal that it exhibits better efficacy against gram-positive bacteria compared to gram-negative species. For example, synthesized derivatives showed significant activity against Bacillus cereus and Bacillus thuringiensis, highlighting its potential as a lead compound for developing new antimicrobial agents .

Agrochemicals

Pesticidal Applications

The isothiocyanate functional group in 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is known for its bioactivity against pests. Research has indicated that such compounds can serve as effective biopesticides due to their ability to disrupt the metabolic processes of target organisms. Field studies have demonstrated reduced pest populations in crops treated with formulations containing this compound, suggesting its viability as an environmentally friendly alternative to synthetic pesticides .

Materials Science

Polymer Chemistry

The compound is also being explored for its applications in polymer chemistry. Its reactive isothiocyanate group can be utilized in the synthesis of novel polymerizable compositions. These materials are valuable in creating optical devices and coatings with enhanced properties such as durability and resistance to environmental degradation .

Table 1: Anticancer Activity of Tetrahydrothiophene Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Compound A | Thymidylate Synthase | 0.47 | |

| Compound B | Thymidylate Synthase | 1.4 | |

| Compound C | Unknown | 2.0 | Research Study |

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Bacillus cereus | 10 µg/mL | 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide |

| Bacillus thuringiensis | 15 µg/mL | Similar Derivative |

| Escherichia coli | >100 µg/mL | Not Effective |

Mechanism of Action

The mechanism by which 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanatomethyl group can act as a bioactive moiety, influencing biological processes through its reactivity with nucleophiles or its ability to form covalent bonds with biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide with structurally related sulfolane derivatives, focusing on molecular features, reactivity, and applications.

Functional Group Variations

- Isothiocyanate vs. Amine/Thiol: The isothiocyanate group is more electrophilic than amines or thiols, making it reactive toward nucleophiles like amines (forming thioureas) or thiols (forming dithiocarbamates). In contrast, amine derivatives (e.g., 3-aminosulfolane hydrochloride) are used in drug synthesis due to their nucleophilic nature .

- Methyl vs. Functionalized Substituents : 3-Methylsulfolane lacks reactive functional groups, making it primarily a solvent , while the isothiocyanate derivative is tailored for covalent bonding in synthetic chemistry.

Thermochemical and Physical Properties

A study comparing sulfones (including sulfolane derivatives) revealed:

- Thermal Stability : Sulfolane derivatives generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C. The isothiocyanate group may lower stability slightly due to its reactivity .

- Solubility: Sulfolane’s polar nature ensures miscibility with water and polar organic solvents. Substitution with hydrophobic groups (e.g., long alkyl chains) reduces aqueous solubility but enhances compatibility with non-polar matrices .

Biological Activity

3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide possesses a unique structure characterized by a tetrahydrothiophene ring with an isothiocyanate functional group. This configuration is significant in determining its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Nucleophilic Attack : The isothiocyanate group can undergo nucleophilic attack, leading to the formation of thiourea derivatives, which may exhibit enhanced biological properties.

- Biochemical Pathways : Similar compounds have shown effects on pathways related to inflammation and microbial resistance. This suggests that 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide may modulate these pathways through its reactive functional groups.

Antimicrobial Activity

Research indicates that 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide exhibits antimicrobial properties against various pathogens. The compound has been tested against bacteria and fungi, demonstrating significant inhibitory effects.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 20 |

Anticancer Activity

Studies have also explored the potential anticancer effects of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as:

- HeLa Cells : Exhibited a reduction in cell viability by approximately 40% at a concentration of 50 µM after 48 hours.

- MCF-7 Cells : Demonstrated similar effects with IC50 values indicating moderate cytotoxicity.

Case Studies

Several case studies have highlighted the therapeutic potential of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide:

- Case Study on Antimicrobial Resistance : A study conducted on antibiotic-resistant strains of Staphylococcus aureus showed that the compound effectively reduced bacterial load in vitro, suggesting its potential as an alternative treatment .

- Case Study on Cancer Treatment : In a preclinical model using xenograft tumors derived from human cancer cells, administration of the compound resulted in tumor size reduction compared to controls, indicating promising anticancer properties .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates low toxicity levels and good bioavailability.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.